molecular formula C10H13FN2O3 B3059749 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline CAS No. 1233955-12-8

2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline

Cat. No.: B3059749
CAS No.: 1233955-12-8
M. Wt: 228.22
InChI Key: LDTQMIJZUJULIS-UHFFFAOYSA-N
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Description

2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline (CAS: 1233955-12-8) is a halogenated nitroaniline derivative characterized by a benzene ring substituted with a fluorine atom at position 2, a nitro group (-NO₂) at position 6, and a 3-methoxypropylamine (-NH-(CH₂)₃-OCH₃) group at position 1 (the aniline nitrogen) . This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its structural features—particularly the fluorine atom and methoxypropyl chain—influence its electronic properties, solubility, and reactivity. CymitQuimica lists it as a specialty chemical available in 1g quantities, though pricing requires direct inquiry .

Properties

IUPAC Name

2-fluoro-N-(3-methoxypropyl)-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3/c1-16-7-3-6-12-10-8(11)4-2-5-9(10)13(14)15/h2,4-5,12H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTQMIJZUJULIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241809
Record name 2-Fluoro-N-(3-methoxypropyl)-6-nitrobenzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID401241809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-12-8
Record name 2-Fluoro-N-(3-methoxypropyl)-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-N-(3-methoxypropyl)-6-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline typically involves several steps. One common method includes the nitration of 2-fluoroaniline to introduce the nitro group, followed by the alkylation of the resulting nitroaniline with 3-methoxypropyl bromide. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can replace the fluorine atom with a methoxy group.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various solvents like ethanol and DMF. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its functional groups allow for modifications that result in products with desired properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen Substitution: 2-Chloro-N-(3-methoxypropyl)-6-nitroaniline

Key Differences :

  • Halogen : The chlorine atom replaces fluorine in this analog (CAS: 191728-86-6). Chlorine has a larger atomic radius and lower electronegativity than fluorine, reducing the electron-withdrawing effect on the aromatic ring.
  • Reactivity : Chlorine’s lower electronegativity may decrease the compound’s susceptibility to nucleophilic aromatic substitution compared to the fluorine analog.

Alkoxy Chain Variation: 2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline

Key Differences :

  • Chain Length : The methoxy group is attached to a shorter ethyl chain (-OCH₂CH₃) instead of a propyl chain (-O(CH₂)₃).
  • Availability: Discontinued by CymitQuimica , possibly due to lower stability or demand, though another supplier lists it as available upon inquiry (Ref: 10-F063343) .

Simplified Nitroanilines: 3-Nitroaniline and 4-Nitroaniline

Key Differences :

  • Substituents : These lack both the halogen and alkoxypropyl/ethyl groups, resulting in simpler structures (e.g., 4-nitroaniline, CAS: 99-09-2) .
  • Applications : Used as dye intermediates or analytical standards , their reduced steric hindrance and electronic modulation make them less suited for complex synthetic pathways requiring targeted reactivity.

Comparative Data Table

Compound Name CAS Number Substituents Key Features Availability/Price (CymitQuimica)
2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline 1233955-12-8 2-F, 6-NO₂, N-(3-OCH₃Pr) High lipophilicity, strong EWG effects 1g: Inquiry required
2-Chloro-N-(3-methoxypropyl)-6-nitroaniline 191728-86-6 2-Cl, 6-NO₂, N-(3-OCH₃Pr) Larger halogen, reduced reactivity No suppliers listed
2-Fluoro-N-(2-methoxyethyl)-6-nitroaniline N/A 2-F, 6-NO₂, N-(2-OCH₃Et) Shorter chain, lower lipophilicity Discontinued or inquire
4-Nitroaniline 99-09-2 4-NO₂, -NH₂ Simple structure, low steric hindrance 100mg: ¥3,300

EWG = Electron-Withdrawing Group; OCH₃Pr = 3-methoxypropyl; OCH₃Et = 2-methoxyethyl

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity enhances the electron-deficient nature of the aromatic ring, favoring electrophilic substitutions at specific positions .
  • Solubility and Bioactivity : The 3-methoxypropyl chain in the target compound likely improves solubility in polar aprotic solvents compared to shorter-chain analogs, enhancing its utility in synthetic chemistry .
  • Synthetic Challenges : The discontinuation of the 2-methoxyethyl analog may reflect difficulties in stabilizing the shorter alkoxy chain during synthesis or purification.

Biological Activity

2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluoro group at the 2-position, a methoxy group at the 3-position, and a nitro group at the 6-position of a benzene ring. Its molecular formula is C12H14FN3O3, which contributes to its distinct electronic properties that can influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Character : The nitro group enhances electrophilicity, making the compound susceptible to nucleophilic attack, which can lead to interactions with biological macromolecules such as proteins and nucleic acids.
  • Binding Affinity : Studies suggest that structurally similar compounds can selectively bind to biological targets like enzymes or receptors. Investigations using molecular docking techniques have indicated potential binding sites for this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

  • Nitration : Introduction of the nitro group to the aniline derivative.
  • Fluorination : Substitution at the 2-position using fluorinating agents.
  • Alkylation : Attaching the methoxypropyl group through alkylation reactions.

Optimizations in industrial settings often utilize continuous flow reactors to enhance yield and purity.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound:

Compound NameKey Differences
2-Fluoro-3-nitrobenzenamineLacks the methoxy group
3-Methoxy-6-nitrobenzenamineLacks the fluoro group
2-Fluoro-6-nitrobenzenamineLacks the methoxy group
4-Chloro-5-fluoro-2-nitroanilineContains chlorine instead of fluorine
1-Chloro-3-fluoro-5-nitrobenzeneDifferent positioning of functional groups

These comparisons illustrate how variations in functional groups can affect biological activity and reactivity profiles, highlighting the importance of structure-activity relationships (SAR) in drug design.

Case Studies and Research Findings

While direct studies on this compound are sparse, related compounds have been evaluated for their biological activities:

  • Antitubercular Activity : A study on related compounds demonstrated significant antimicrobial activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL for some derivatives .
  • Cytotoxicity Assays : Other derivatives have been tested against various tumor cell lines, assessing their potential as anticancer agents. Results indicated varying degrees of cytotoxicity, suggesting that modifications in structure can lead to enhanced or diminished biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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